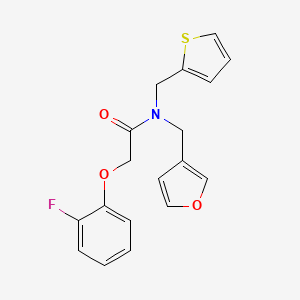

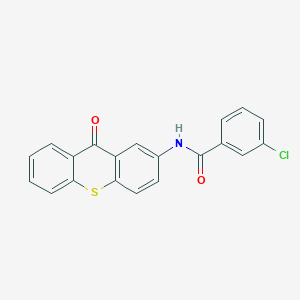

2-(4-(isopropylthio)phenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals investigated for their biological and pharmacological activities, such as inhibiting specific enzymes or receptors. Studies often aim to enhance certain chemical properties like solubility, stability, or biological activity through molecular modifications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from base chemicals to achieve the desired compound with specific functional groups. For instance, Shibuya et al. (2018) describe the synthesis of a compound with enhanced aqueous solubility and improved oral absorption by introducing a piperazine unit, highlighting the importance of structural modification in drug development (Shibuya et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography or NMR spectroscopy, provides detailed information on the spatial arrangement of atoms within a molecule. Kuleshova and Khrustalev (2000) discussed the molecular and crystal structures of hydropyridine derivatives, emphasizing the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical properties, including reactivity with other substances, are pivotal for understanding a compound's behavior in biological systems or synthetic processes. Prachayasittikul et al. (1991) explored substitutions of pyridine oxides with thiols, shedding light on the reactivity of pyridine derivatives in synthetic chemistry (Prachayasittikul et al., 1991).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Related Compounds : Research by El-Kashef et al. (2007) explores the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. They discuss the reaction of 1-Isopropyl-4-piperidone with various compounds to produce derivatives, including thienopyridines and pyridothienopyrimidines (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).

Structural Influences on Antihistamine Activity : Ison and Casy (1971) investigated the structural influences on antihistamine activity of compounds, including 3‐amino‐1‐aryl‐1‐(2‐pyridyl)propenes and related compounds, highlighting the importance of stereochemistry and basic functional groups in determining the potency of these compounds (Ison & Casy, 1971).

Potential Applications in Medicinal Chemistry

Antimycobacterial Activity : Kumar et al. (2008) discuss the synthesis and biological intervention of spiro-piperidin-4-ones, highlighting their potential application in treating diseases involving Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Novel Anxiolytics Development : Kordik et al. (2006) explored diarylacetylene piperidinyl amides, including compounds with structures similar to the query compound, for their potential as novel anxiolytics, showing efficacy in animal models predictive of clinical anxiety treatment (Kordik, Luo, Gutherman, Vaidya, Rosenthal, Crooke, McKenney, Plata-salamán, & Reitz, 2006).

Chemical Reactions and Derivatives

- Alternative Products in Chemical Reactions : Krauze et al. (2007) describe the production of alternative products, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and related acetamide derivatives, in a one-pot cyclocondensation involving compounds structurally similar to the query compound (Krauze, Vilums, Sīle, & Duburs, 2007).

properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c1-17(2)27-20-8-6-18(7-9-20)15-22(26)24-16-19-10-13-25(14-11-19)21-5-3-4-12-23-21/h3-9,12,17,19H,10-11,13-16H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGJCWXEYNRTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(isopropylthio)phenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)

![4-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2482372.png)

![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)

![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)

![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)